molecular formula C8H14ClNO3 B6204979 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2694744-45-9

3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B6204979
CAS No.: 2694744-45-9
M. Wt: 207.7
InChI Key:
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Description

3-(Aminomethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid hydrochloride is a complex organic compound characterized by its bicyclic structure and functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.

  • Amination Reaction: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group, converting it to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the bicyclic ring system can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted forms.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic frameworks. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties. Industry: It is utilized in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: A related compound with a pyridine ring instead of a bicyclic structure.

  • 2-Picolylamine: Another compound with an aminomethyl group attached to a pyridine ring.

  • 4-(Aminomethyl)piperidine: A compound with a piperidine ring and an aminomethyl group.

Uniqueness: The uniqueness of 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride lies in its bicyclic structure, which provides distinct chemical and physical properties compared to its linear or monocyclic counterparts. This structural feature can influence its reactivity, stability, and biological activity.

Properties

CAS No.

2694744-45-9

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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